molecular formula C10H13NO3 B1334413 2-amino-2-(4-ethoxyphenyl)acetic Acid CAS No. 299168-49-3

2-amino-2-(4-ethoxyphenyl)acetic Acid

Cat. No. B1334413
M. Wt: 195.21 g/mol
InChI Key: YUWLNORTZKHHKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-amino-2-(4-ethoxyphenyl)acetic Acid” is a chemical compound with the molecular formula C10H13NO3 . It is related to a class of compounds known as aromatic heterocyclic compounds .

Scientific Research Applications

1. Use in Pharmaceutical Chemistry

  • Application : This compound has been used in the synthesis of new heterocyclic compounds with promising biological activities for medical and biological applications .
  • Method : A series of eight imine derivatives have been synthesized through microwave-assisted Schiff base formation by reacting 2- (4-methoxyphenyl)acetohydrazide (3) and 4-amino-3- (4-methoxybenzyl)-1H-1,2,4-triazole-5 (4H)-thione (6) with various substituted aldehydes .
  • Results : The synthesized derivatives were screened for their in vivo anti-inflammatory and in vitro anti-oxidant activities using carrageenan induced rat paw edema test and DPPH free radical scavenging assay, respectively . Some compounds significantly lowered the volume of rat paw edema .

2. Use in Antiviral Research

  • Application : Indole derivatives, which can be synthesized using “2-amino-2-(4-ethoxyphenyl)acetic Acid”, have shown potential as antiviral agents .
  • Method : Various indole derivatives were prepared and tested for their antiviral activity. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
  • Results : Among the tested compounds, some showed inhibitory activity against influenza A and Coxsackie B4 virus .

3. Use in Anti-inflammatory Research

  • Application : Indole derivatives, which can be synthesized using “2-amino-2-(4-ethoxyphenyl)acetic Acid”, have shown potential as anti-inflammatory agents .
  • Method : Various indole derivatives were prepared and tested for their anti-inflammatory activity. For example, compounds 4-(2-amino-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-4-yl)phenol (36) and 4-(4-aminophenyl)-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-2-amine (37) were synthesized .
  • Results : These compounds showed significant inflammation inhibition using paw edema and acetic acid-induced writhings .

4. Use in Antioxidant Research

  • Application : The synthesized derivative 4-amino-5-benzoyl-2-(4-methoxyphenyl-amino)thiazole has shown significant antioxidant potential in terms of scavenging free radicals .
  • Method : The compound was synthesized and tested for its antioxidant activity .
  • Results : The compound was found to be an effective radioprotector against radiation-induced damage in the liver of mice .

5. Use in Radioprotection Research

  • Application : The synthesized derivative 4-amino-5-benzoyl-2-(4-methoxyphenyl-amino)thiazole has shown potential as a radioprotector .
  • Method : The compound was synthesized and tested for its radioprotective activity .
  • Results : The compound was found to be an effective radioprotector against radiation-induced damage in the liver of mice .

Safety And Hazards

Based on the available data, it is recommended to avoid breathing mist, gas, or vapors of “2-amino-2-(4-ethoxyphenyl)acetic Acid”. Contact with skin and eyes should be avoided, and personal protective equipment should be used .

properties

IUPAC Name

2-amino-2-(4-ethoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-2-14-8-5-3-7(4-6-8)9(11)10(12)13/h3-6,9H,2,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUWLNORTZKHHKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60397206
Record name 2-amino-2-(4-ethoxyphenyl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-2-(4-ethoxyphenyl)acetic Acid

CAS RN

299168-49-3
Record name 2-amino-2-(4-ethoxyphenyl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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